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Compound of Interest

Compound Name: (19Z)-Normacusine B

Cat. No.: B12403292 Get Quote

(19Z)-Normacusine B is a sarpagine-type monoterpenoid indole alkaloid, a class of natural

products known for their complex polycyclic structures and significant biological activities. This

technical guide provides an in-depth overview of (19Z)-Normacusine B, focusing on its

physicochemical properties, spectroscopic data, synthesis, and pharmacological activity. This

document is intended for researchers, scientists, and professionals in the fields of natural

product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data
(19Z)-Normacusine B, also known as vellosiminol, possesses a complex pentacyclic core. Its

chemical and physical properties have been characterized through various analytical

techniques, primarily from synthetic samples.

Table 1: Physicochemical Properties of (-)-(19Z)-
Normacusine B

Property Value Reference

Molecular Formula C₁₉H₂₂N₂O [Zhu et al., 2022]

Molecular Weight 294.39 g/mol [Zhu et al., 2022]

Optical Rotation [α]²⁰D -8.5 (c 0.1, CHCl₃) [Zhu et al., 2022]

Appearance White solid [Zhu et al., 2022]
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Table 2: Spectroscopic Data for (-)-(19Z)-Normacusine B
Technique Data Reference

¹H NMR

(400 MHz, CDCl₃) δ 8.02 (s,

1H), 7.48 (d, J = 7.8 Hz, 1H),

7.29 (d, J = 8.1 Hz, 1H), 7.15

(ddd, J = 8.2, 7.0, 1.2 Hz, 1H),

7.09 (ddd, J = 8.0, 7.0, 1.0 Hz,

1H), 5.48 (q, J = 6.9 Hz, 1H),

4.15 (d, J = 11.6 Hz, 1H), 3.92

(s, 1H), 3.79 (d, J = 11.6 Hz,

1H), 3.51 (d, J = 13.6 Hz, 1H),

3.32 (s, 1H), 3.18 (d, J = 13.6

Hz, 1H), 2.71 (d, J = 14.7 Hz,

1H), 2.50 (dd, J = 14.8, 4.4 Hz,

1H), 2.21 (s, 1H), 1.94 (d, J =

11.5 Hz, 1H), 1.76 (d, J = 6.9

Hz, 3H), 1.62 – 1.48 (m, 2H),

1.29 (s, 1H).

[Zhu et al., 2022]

¹³C NMR

(101 MHz, CDCl₃) δ 136.2,

134.5, 128.0, 124.9, 121.6,

119.5, 118.2, 111.0, 108.6,

60.5, 56.4, 55.1, 53.8, 52.1,

46.5, 34.9, 30.6, 26.5, 13.6.

[Zhu et al., 2022]

HRMS (ESI)

m/z calculated for C₁₉H₂₃N₂O⁺

[M+H]⁺: 295.1799; found:

295.1801.

[Zhu et al., 2022]

Biological Activity and Mechanism of Action
(19Z)-Normacusine B has been identified as a hypotensive agent.[1] Studies on isolated rat

aortic rings have elucidated its mechanism of action, which involves the antagonism of specific

receptors crucial for vasoconstriction.
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Table 3: Pharmacological Activity of (19Z)-Normacusine
B

Assay Agonist
Antagonism
Type

pA₂ Value Reference

Isolated Rat

Aortic Rings
Phenylephrine Competitive 7.05 ± 0.11

[Oliveira et al.,

1996]

Isolated Rat

Aortic Rings

5-

Hydroxytryptami

ne

Non-competitive
7.02 ± 0.08

(apparent)

[Oliveira et al.,

1996]

The hypotensive effect of (19Z)-Normacusine B is attributed to its ability to block α₁-

adrenergic and serotonergic (5-HT) receptors, thereby inhibiting agonist-induced

vasoconstriction.
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Caption: Pharmacological mechanism of (19Z)-Normacusine B.
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Experimental Protocols
This section details the methodologies for the isolation, synthesis, and pharmacological

evaluation of (19Z)-Normacusine B.

Isolation from Natural Sources
(19Z)-Normacusine B has been isolated from the root bark of Strychnos atlantica.[1] While a

detailed, step-by-step protocol is not available in the cited literature, the general procedure for

isolating alkaloids from plant material typically involves the following steps:

Extraction: The dried and powdered plant material (root bark) is subjected to extraction with

a suitable solvent, often methanol or ethanol, at room temperature for an extended period.

Acid-Base Partitioning: The crude extract is concentrated, and an acid-base extraction is

performed to separate the alkaloids from neutral and acidic components. The extract is

acidified (e.g., with 2% HCl), filtered, and then basified (e.g., with NH₄OH). The basic

solution is then extracted with an organic solvent like chloroform or dichloromethane.

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to multiple

chromatographic steps for purification. This typically involves column chromatography over

silica gel or alumina, with a gradient of solvents (e.g., chloroform-methanol mixtures).

Final Purification: Fractions containing the target compound are further purified by

preparative thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC) to yield the pure alkaloid.

Total Synthesis of (-)-(19Z)-Normacusine B
The asymmetric total synthesis of (-)-Normacusine B was reported by Zhu, Qin, and coworkers

in 2022. The synthesis involves several key transformations, including a photocatalytic radical

cascade, a titanium-mediated intramolecular amide-alkene coupling, and a nickel-catalyzed

reductive Heck coupling.
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Caption: Workflow for the total synthesis of (-)-(19Z)-Normacusine B.
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Detailed Protocol for the Final Synthetic Steps (Formation of Pentacyclic Alcohol to Final

Product):

Synthesis of the Pentacyclic Alcohol: To a solution of the pentacyclic ketone (1.0 equiv) in

anhydrous THF at -78 °C under an argon atmosphere, was added a solution of sodium

naphthalenide (4.0 equiv) in THF dropwise. The reaction was stirred for 1 hour at -78 °C and

then quenched with saturated aqueous NH₄Cl. The aqueous layer was extracted with ethyl

acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄,

filtered, and concentrated. The residue was purified by flash column chromatography

(petroleum ether/ethyl acetate = 1:1) to afford the pentacyclic alcohol.

Synthesis of (-)-(19Z)-Normacusine B: To a solution of the pentacyclic alcohol (1.0 equiv) in

a mixture of THF/H₂O (4:1) was added NaIO₄ (5.0 equiv) and the mixture was stirred at room

temperature for 2 hours. The reaction was quenched with saturated aqueous Na₂S₂O₃ and

extracted with ethyl acetate. The combined organic layers were washed with brine, dried

over Na₂SO₄, and concentrated. The resulting crude aldehyde was dissolved in methanol,

and NaBH₄ (3.0 equiv) was added at 0 °C. The reaction was stirred for 30 minutes,

quenched with water, and extracted with ethyl acetate. The combined organic layers were

washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue was purified

by preparative TLC (CH₂Cl₂/MeOH = 10:1) to give (-)-(19Z)-Normacusine B as a white

solid.

Pharmacological Evaluation Protocol
The following protocol is based on the methodology described by Oliveira et al. (1996) for

assessing the effect of (19Z)-Normacusine B on isolated rat aortic rings.

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and

placed in Krebs solution. The aorta is cleaned of connective tissue and cut into rings (3-4

mm in length). The endothelium is mechanically removed for specific experiments.

Experimental Setup: The aortic rings are mounted in a 10 mL organ bath containing Krebs

solution at 37 °C and bubbled with a 95% O₂ / 5% CO₂ mixture. The rings are connected to

an isometric force transducer to record changes in tension.
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Equilibration: The preparations are allowed to equilibrate for 60-90 minutes under a resting

tension of 1.5 g, with the Krebs solution being changed every 15 minutes.

Contraction Induction: Aortic rings are contracted by adding a submaximal concentration of

an agonist, such as phenylephrine (1 µM) or serotonin (1 µM), to the organ bath.

Antagonism Assay: Once the contraction reaches a plateau, (19Z)-Normacusine B is added

cumulatively in increasing concentrations to the bath. The relaxant effect is measured as a

percentage of the initial contraction.

Data Analysis: Concentration-response curves are plotted, and for competitive antagonism,

Schild plot analysis is used to determine the pA₂ value, which represents the negative

logarithm of the molar concentration of the antagonist that produces a two-fold shift to the

right in the agonist's concentration-response curve.

Conclusion
(19Z)-Normacusine B is a noteworthy monoterpenoid indole alkaloid with demonstrated

hypotensive activity. Its mechanism of action, involving the competitive antagonism of α₁-

adrenergic receptors and non-competitive antagonism of serotonergic receptors, makes it an

interesting lead compound for the development of novel cardiovascular drugs. The successful

total synthesis provides a renewable source of this complex molecule for further

pharmacological investigation and structure-activity relationship studies. This guide serves as a

comprehensive resource for researchers interested in the chemistry and biology of (19Z)-
Normacusine B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(19Z)-Normacusine B: A Technical Guide on the
Monoterpenoid Indole Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403292#19z-normacusine-b-as-a-monoterpenoid-
indole-alkaloid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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